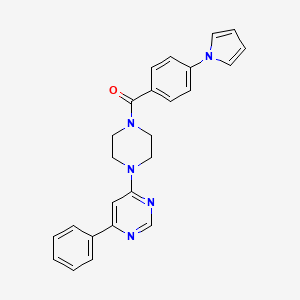

(4-(1H-pyrrol-1-yl)phenyl)(4-(6-phenylpyrimidin-4-yl)piperazin-1-yl)methanone

Description

The compound (4-(1H-pyrrol-1-yl)phenyl)(4-(6-phenylpyrimidin-4-yl)piperazin-1-yl)methanone features a central piperazine ring linked to two aromatic moieties: a 4-(1H-pyrrol-1-yl)phenyl group and a 6-phenylpyrimidin-4-yl substituent. This structure is characteristic of bioactive molecules targeting enzymes or receptors, as the piperazine scaffold enhances solubility and binding affinity, while aromatic systems enable π-π stacking and hydrophobic interactions .

Properties

IUPAC Name |

[4-(6-phenylpyrimidin-4-yl)piperazin-1-yl]-(4-pyrrol-1-ylphenyl)methanone | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C25H23N5O/c31-25(21-8-10-22(11-9-21)28-12-4-5-13-28)30-16-14-29(15-17-30)24-18-23(26-19-27-24)20-6-2-1-3-7-20/h1-13,18-19H,14-17H2 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

DZIVCDKCWWZYDR-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CN(CCN1C2=NC=NC(=C2)C3=CC=CC=C3)C(=O)C4=CC=C(C=C4)N5C=CC=C5 | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C25H23N5O | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

409.5 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Mechanism of Action

Target of Action

The compound, also known as “(4-(1H-pyrrol-1-yl)phenyl)(4-(6-phenylpyrimidin-4-yl)piperazin-1-yl)methanone”, is a derivative of pyrrole. Pyrrole derivatives have been reported to have multiple targets, including dihydrofolate reductase , tyrosine kinase , cyclin-dependent kinase , and adenosine receptor . These targets play crucial roles in various biological processes, such as cell growth, signal transduction, and energy metabolism.

Mode of Action

The compound interacts with its targets, leading to changes in their activities. For instance, as a dihydrofolate reductase inhibitor, it can prevent the conversion of dihydrofolate to tetrahydrofolate, a key step in DNA synthesis. As a tyrosine kinase inhibitor, it can block signal transduction pathways, affecting cell growth and proliferation

Biochemical Pathways

The compound affects several biochemical pathways due to its interaction with multiple targets. For instance, it can influence the folic acid pathway by inhibiting dihydrofolate reductase. It can also affect various signal transduction pathways by inhibiting tyrosine kinase. The inhibition of these pathways can lead to downstream effects such as the suppression of cell growth and proliferation.

Result of Action

The compound’s action on its targets and pathways can lead to various molecular and cellular effects. For instance, it can inhibit cell growth and proliferation due to its effects on dihydrofolate reductase and tyrosine kinase. It can also potentially exhibit antibacterial activity.

Biological Activity

The compound (4-(1H-pyrrol-1-yl)phenyl)(4-(6-phenylpyrimidin-4-yl)piperazin-1-yl)methanone is a synthetic derivative that has garnered attention for its potential biological activities, particularly in the realms of pharmacology and medicinal chemistry. This article explores its synthesis, biological evaluation, and potential therapeutic applications based on diverse research findings.

Synthesis

The synthesis of this compound typically involves multi-step reactions starting from readily available precursors. The general synthetic pathway includes:

- Formation of the pyrrole ring through cyclization reactions.

- Coupling with phenyl and piperazine moieties to construct the desired structure.

- Final purification through crystallization or chromatography techniques.

Antidepressant Properties

Recent studies have focused on the antidepressant potential of compounds similar to (4-(1H-pyrrol-1-yl)phenyl)(4-(6-phenylpyrimidin-4-yl)piperazin-1-yl)methanone. For instance, a related compound exhibited significant inhibition of serotonin (5-HT) reuptake, indicating potential use as an antidepressant agent . The mechanism involves modulation of serotonin levels in the brain, which is crucial for mood regulation.

Anxiolytic Effects

In addition to antidepressant activity, some derivatives have shown promising anxiolytic effects . Studies indicate that these compounds may interact with the serotonergic system and GABAA receptors, providing a multifaceted approach to treating anxiety disorders .

Mechanistic Insights

The biological activities of this compound can be attributed to its ability to interact with various neurotransmitter systems:

- Serotonergic System : By inhibiting serotonin reuptake, these compounds can elevate serotonin levels, contributing to mood enhancement.

- GABAergic System : Some derivatives have been shown to enhance GABA receptor activity, leading to anxiolytic effects.

Table 1: Summary of Biological Activities

Case Study: Antidepressant Efficacy

In a study assessing the antidepressant efficacy of a related compound (A20), researchers found that it significantly reduced immobility times in the forced swimming test (FST), suggesting potent antidepressant activity. The compound was also stable in human liver microsomes, indicating favorable pharmacokinetic properties .

Case Study: Anxiolytic Activity Evaluation

Another study evaluated the anxiolytic-like effects of LQFM192, which is structurally similar. This compound demonstrated significant interaction with serotonergic pathways and showed efficacy in reducing anxiety-like behaviors in animal models .

Chemical Reactions Analysis

Nucleophilic Substitution at the Piperazine Ring

The piperazine moiety undergoes nucleophilic substitution under basic conditions. For example:

-

Reaction with alkyl halides : Piperazine reacts with methyl iodide in DMF at 60°C to form N-methylpiperazine derivatives, as demonstrated in analogous systems .

-

Acylation reactions : The secondary amine in piperazine reacts with acyl chlorides (e.g., acetyl chloride) in dichloromethane at 0–25°C, yielding N-acylpiperazine derivatives .

Key Findings :

-

Electron-withdrawing groups on the pyrimidine ring reduce nucleophilicity of the piperazine nitrogen, requiring harsher conditions (e.g., microwave-assisted heating) .

-

Steric hindrance from the 6-phenylpyrimidin-4-yl group slows substitution kinetics compared to unsubstituted piperazines .

Functionalization of the Pyrimidine Core

The 6-phenylpyrimidin-4-yl group participates in cross-coupling and substitution reactions:

Reductive Cross-Coupling

Electrochemical reductive cross-coupling with aryl halides (e.g., 4-bromoanisole) using a nickel catalyst (NiCl₂·bpy) yields 4-arylpyrimidines .

Conditions :

-

Solvent: DMF, 0.2 A current, 15 min pre-electrolysis.

Buchwald-Hartwig Amination

Palladium-catalyzed coupling with aryl amines introduces substituents at the C2 position of the pyrimidine .

Example : Reaction with 4-aminophenol in the presence of Pd₂(dba)₃ and XPhos ligand yields C2-aminopyrimidine derivatives .

Table 1: Pyrimidine Functionalization Reactions

Modification of the Pyrrole-Benzoyl Group

The (4-(1H-pyrrol-1-yl)phenyl)methanone moiety undergoes electrophilic substitution and Friedel-Crafts reactions:

-

Nitration : Reacts with nitric acid in acetic anhydride at 0°C to introduce nitro groups at the pyrrole’s β-position .

-

Friedel-Crafts Alkylation : AlCl₃-mediated reaction with alkyl halides (e.g., benzyl chloride) functionalizes the phenyl ring .

Challenges :

-

The electron-rich pyrrole ring increases susceptibility to oxidation, requiring inert atmospheres for stability .

Microwave-Assisted Condensation Reactions

Microwave irradiation enhances efficiency in forming the pyrimidine-piperazine linkage:

Protocol :

-

Combine chloropyrimidine and piperazine derivative in tert-butanol.

-

Add Pd₂(dba)₃ (5 mol%) and XPhos ligand (10 mol%).

Hydrogenation and Reduction

Selective reduction of the methanone group to a methylene bridge is achieved using BH₃·THF at −78°C .

Outcome :

-

Retains piperazine and pyrimidine integrity while altering lipophilicity.

Stability Under Acidic/Basic Conditions

-

Acidic Hydrolysis : The methanone linker hydrolyzes in 6 M HCl at reflux, yielding 4-(1H-pyrrol-1-yl)benzoic acid and 4-(6-phenylpyrimidin-4-yl)piperazine .

-

Base Stability : Resists degradation in NaOH (1 M, 25°C) for >24 h, confirming robustness in physiological pH ranges .

Comparative Reactivity Insights

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Structural Analogues with Piperazine-Methanone Cores

Compound Y040-9777 : [4-(2-Methoxyphenyl)piperazin-1-yl][4-(1H-pyrrol-1-yl)phenyl]methanone

- Molecular Formula : C22H23N3O2

- Key Features :

- Replaces the 6-phenylpyrimidin-4-yl group with a 2-methoxyphenyl substituent.

- logP : 3.55 (moderate lipophilicity) vs. the target compound’s predicted higher lipophilicity due to the pyrimidine-phenyl group.

- Physicochemical Properties : Molecular weight 361.44 g/mol, polar surface area 31.46 Ų, indicating moderate solubility .

Compounds 12–15 (Molecules, 2015) :

- General Structure: Phenylpiperazinyl methanones with substituted phenyl rings (e.g., nitro, methoxy, amino groups).

- Key Differences: Compound 12: 3-Methoxy-4-nitrophenyl substituent; melting point 185–187°C; solid state. Compound 14: Reduced nitro to amino group (4-amino-3-methoxyphenyl); exists as a viscous oil (83% yield), highlighting how electron-donating groups reduce crystallinity .

- Relevance : Demonstrates that substituents on the phenyl ring significantly alter physical states and solubility.

(4-Fluorophenyl){4-[6-(1H-pyrazol-1-yl)-4-pyrimidinyl]-1-piperazinyl}methanone

Functional Analogues with Bioactive Moieties

UDO and UDD (Chagas Disease Study) :

- Structures : Pyridine-piperazine derivatives with trifluoromethylphenyl groups.

- Activity: Non-azolic CYP51 inhibitors effective against Trypanosoma cruzi.

SARS-CoV-2 Protease Inhibitor (COVID-19 Study) :

- Structure: (5-Bromopyridin-3-yl){4-[(R/S)-(4-chlorophenyl)(phenyl)methyl]piperazin-1-yl}methanone.

- Key Insight : Stereochemistry (R vs. S) influences protease binding, underscoring the importance of chiral centers in the target compound’s analogs .

(3,5-Dimethylpyrazol-1-yl)-[4-(1-phenyl-1H-pyrazolo[3,4-d]pyrimidin-4-ylamino)phenyl]methanone

- Structure : Combines pyrazole and pyrazolopyrimidine moieties.

- Activity : Designed for kinase inhibition; the pyrazolo[3,4-d]pyrimidine group may offer stronger ATP-binding than the target’s pyrimidine-phenyl group .

Q & A

Q. What are the optimized synthetic routes for (4-(1H-pyrrol-1-yl)phenyl)(4-(6-phenylpyrimidin-4-yl)piperazin-1-yl)methanone, and how do reaction conditions influence yield and purity?

The synthesis involves coupling a pyrrole-substituted phenyl moiety with a piperazine-pyrimidine intermediate. A key method includes refluxing precursors (e.g., 4-6) with chloranil in xylene for 25–30 hours, followed by purification via recrystallization from methanol . Yield optimization requires precise stoichiometry (e.g., 1:1.4 mmol ratio of starting material to chloranil) and controlled reaction times to avoid side products. Purity (>95%) is confirmed using HPLC or TLC, with recrystallization solvents (e.g., methanol) critical for removing unreacted intermediates .

Q. What analytical techniques are recommended for characterizing this compound’s structural integrity and purity?

- Nuclear Magnetic Resonance (NMR): 1H/13C NMR confirms substitution patterns, such as pyrrole N-H protons (~10–12 ppm) and piperazine methylene groups (~3–4 ppm) .

- Infrared (IR) Spectroscopy: Key peaks include C=O stretches (~1640 cm⁻¹) and aromatic C-H vibrations (~3000 cm⁻¹) .

- Mass Spectrometry (MS): High-resolution MS validates molecular weight (e.g., calculated vs. observed m/z) .

Q. What safety protocols are critical when handling this compound in laboratory settings?

The compound may pose hazards such as skin/eye irritation (GHS Category 2/2A) and respiratory toxicity (Category 3). Key precautions include:

- Use of PPE (gloves, goggles, lab coats) and fume hoods .

- Avoidance of inhalation via dust suppression (e.g., wet handling) .

- Emergency protocols: Immediate washing with water for skin/eye contact and medical consultation for persistent symptoms .

Advanced Research Questions

Q. How can researchers design experiments to resolve contradictions in reported synthetic yields or biological activity data?

Discrepancies in yield (e.g., 41% vs. >70%) may arise from variations in solvent polarity, temperature, or catalyst use. A systematic approach includes:

- Design of Experiments (DoE): Vary factors like solvent (xylene vs. toluene), reaction time, and stoichiometry in a factorial design .

- Comparative Analysis: Cross-validate purity using orthogonal methods (e.g., HPLC + melting point determination) .

- Biological Replicates: For activity studies, use ≥3 replicates to account for assay variability .

Q. What structure-activity relationships (SAR) are observed in piperazine-pyrimidine derivatives, and how can they guide functional group modifications?

The piperazine-pyrimidine core is critical for target binding (e.g., kinase inhibition). Key SAR insights:

- Phenyl Substitutions: Electron-withdrawing groups (e.g., Cl, CF₃) at the pyrimidine 6-position enhance bioactivity .

- Pyrrole Linkers: N-substitution (e.g., methyl vs. phenyl) modulates lipophilicity and membrane permeability .

- Methanone Spacers: Flexibility vs. rigidity impacts target engagement; computational docking can predict optimal spacer lengths .

Q. How does this compound interact with biological targets (e.g., enzymes or receptors), and what mechanistic insights exist?

The compound’s nitro and pyrimidine groups enable hydrogen bonding with catalytic residues in enzymes (e.g., kinases). Mechanistic studies suggest:

- Enzyme Inhibition: Competitive binding to ATP pockets, validated via fluorescence polarization assays .

- Receptor Modulation: Piperazine moieties interact with serotonin/dopamine receptors, assessed via radioligand binding assays .

Q. What environmental fate and ecotoxicological risks are associated with this compound?

Under Project INCHEMBIOL frameworks, evaluate:

- Persistence: Hydrolysis half-life in aqueous buffers (pH 7.4, 25°C) .

- Bioaccumulation: LogP values (predicted ~3.5) indicate moderate lipophilicity; assess via OECD 305 guidelines .

- Ecotoxicology: Acute toxicity in Daphnia magna (EC50) and algal growth inhibition tests .

Methodological Considerations

- Data Contradictions: Address variability in synthetic yields by standardizing catalyst purity (e.g., use freshly distilled xylene) .

- Advanced Modeling: Use QSAR or molecular dynamics to predict metabolite formation and toxicity .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.